Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is an organic compound with the molecular formula C₉H₁₅IO₃ and a molecular weight of 298.12 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group, an iodine atom, and a methoxy group, with the carboxylic acid group esterified with methanol . It is a colorless to pale yellow liquid with a predicted boiling point of 287.0±40.0 °C and a density of 1.57±0.1 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester can be synthesized through a multi-step process involving the iodination of cyclohexanecarboxylic acid followed by esterification with methanol . The iodination step typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The esterification step is carried out by reacting the iodinated cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanemethanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester involves its interaction with specific molecular targets and pathways . The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules . The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid, methyl ester: Similar structure but lacks the iodine and methoxy groups.
Cyclohexanecarboxylic acid, 4-methoxy-, methyl ester: Similar structure but lacks the iodine atom.
Cyclohexanecarboxylic acid, 4-iodo-, methyl ester: Similar structure but lacks the methoxy group.
Uniqueness
Cyclohexanecarboxylic acid, 4-iodo-1-methoxy-, methyl ester is unique due to the presence of both iodine and methoxy groups on the cyclohexane ring . These functional groups confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
2097133-18-9 |
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Molecular Formula |
C9H15IO3 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
methyl 4-iodo-1-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO3/c1-12-8(11)9(13-2)5-3-7(10)4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
XNIKLHLHHWFCPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(CC1)I)OC |
Origin of Product |
United States |
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